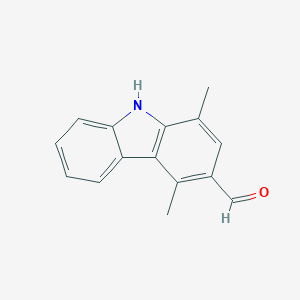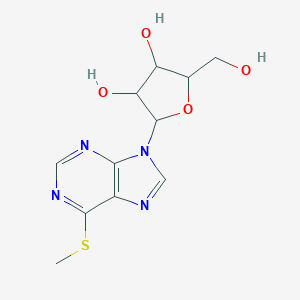![molecular formula C11H15NO2 B081929 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine CAS No. 13462-55-0](/img/structure/B81929.png)
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Übersicht
Beschreibung
“2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine” is a chemical compound with the molecular formula C11H15NO2. It contains a total of 30 bonds, including 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ether, 1 aromatic ether, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of “2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine” is characterized by the presence of two six-membered rings and one ten-membered ring . It also contains an aromatic pyridine ring and two ether groups .Physical And Chemical Properties Analysis
“2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine” is a solid at room temperature . It has a molecular weight of 209.24 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis of Hydrazides Based on Pyridoxine Derivatives for Antimycobacterial Activity : This research focused on synthesizing pyridoxine derivatives and testing their antimycobacterial activity. The study found that the synthesized hydrazides showed no antimycobacterial activity (Khaziev et al., 2018).
Novel Analogues of Pyridines as Therapeutic Agents : This study involved the synthesis of novel analogues of the pyridine core, highlighting the potential of these compounds as intermediates for developing new therapeutic agents (Bartolomea et al., 2003).
Fe(III)-meso-tetra(pyridyl)porphyrins in Oxygen Reduction : This research demonstrated that Fe(III)-meso-tetra(pyridyl)porphyrins are effective electrocatalysts for the reduction of dioxygen in aqueous acidic solutions, with specific derivatives showing enhanced selectivity (Matson et al., 2012).
Synthesis of 3-Substituted Pyridines for Drug Discovery : This study presented methods for selectively introducing substituents on the pyridine ring, creating potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).
First Synthesis of 4-Chloro-2,2-Difluoro Pyridine : This research reported the first synthesis of a 5-aza-derivative of the 2,2-difluorobenzodioxole, suggesting its utility for further functionalization in medicinal chemistry (Catalani et al., 2010).
Synthesis of 2-Substituted Pyridine Derivatives : This study explored the synthesis of various 2-substituted pyridines, demonstrating how reaction conditions affect product distribution (Soukri et al., 2000).
Synthesis of New Compounds with Pyridine Heterocyclic System : The research focused on synthesizing new compounds containing the pyridine heterocyclic system, offering potential for further chemical transformations (Soukri et al., 2003).
Synthesis and Antitumor Activity of Pyridoxine Alkenyl Derivatives : This study developed a method for synthesizing pyridoxine alkenyl derivatives, some of which exhibited in vitro antitumor activity (Pugachev et al., 2016).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding exposure and using personal protective equipment .
Eigenschaften
IUPAC Name |
2,2,5,8-tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-12-8(2)10-9(7)6-13-11(3,4)14-10/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSJPKDZKRQEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1COC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




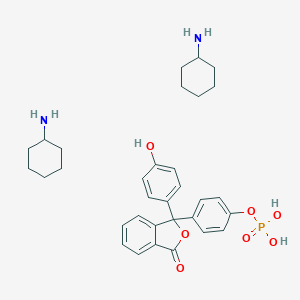
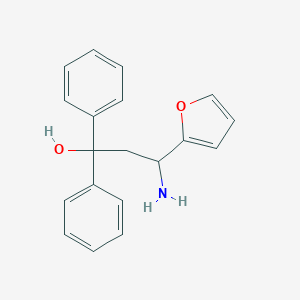
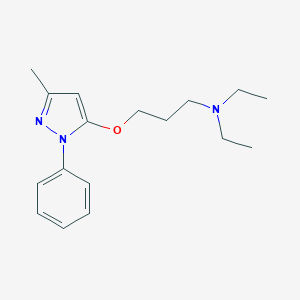

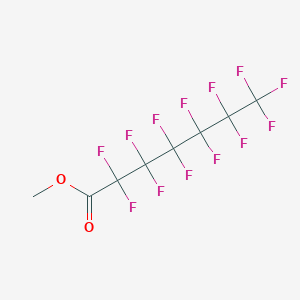

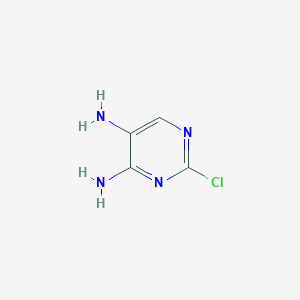
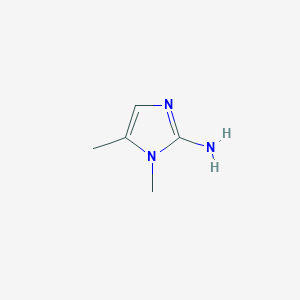
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)
